Fosinopril Sodium

Catalog No.
S528382
CAS No.
88889-14-9
M.F
C30H45NNaO7P
M. Wt
585.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosinopril Sodium

CAS Number

88889-14-9

Product Name

Fosinopril Sodium

IUPAC Name

sodium (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate

Molecular Formula

C30H45NNaO7P

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1

InChI Key

TVTJZMHAIQQZTL-HREVRLCXSA-M

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Dynacil, Fosenopril, Fosinil, Fosinopril, Fosinopril Sodium, Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer, Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer, Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer, Fosinorm, Fositens, Fozitec, Hiperlex, Monopril, Newace, Sodium, Fosinopril, SQ 28,555, SQ 28555, SQ-28,555, SQ-28555, SQ28,555, SQ28555, Staril, Tenso Stop, Tensocardil

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Isomeric SMILES

CCC(=O)O[C@H](C(C)C)O[P@@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+]

The exact mass of the compound Monopril is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Proline. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fosinopril Sodium is a second-generation, long-acting angiotensin-converting enzyme (ACE) inhibitor characterized by its unique phosphinate group, which is critical for binding to the ACE active site. It is an ester prodrug that, following oral administration, is completely and rapidly hydrolyzed by esterases in the gastrointestinal mucosa and liver to its active diacid metabolite, fosinoprilat. Unlike most ACE inhibitors that are primarily cleared by the kidneys, fosinoprilat is notable for its compensatory dual elimination pathway, with clearance occurring through both renal and hepatic routes. This property, along with its high lipophilicity, distinguishes it from other agents in its class.

Substituting Fosinopril Sodium with other ACE inhibitors like lisinopril or enalapril can lead to significant variations in experimental outcomes, particularly in models involving renal impairment. Fosinoprilat's balanced dual elimination (approximately 50% renal, 50% hepatic) provides a compensatory mechanism where hepatic clearance increases as renal function declines. This is a stark contrast to inhibitors like lisinopril and enalaprilat, which are eliminated almost exclusively by the kidneys and accumulate to a significantly greater extent in subjects with renal insufficiency. This difference in accumulation and clearance profile makes fosinopril a non-interchangeable tool for studies where stable, predictable plasma concentrations are required in the context of variable or impaired kidney function.

Reduced Systemic Accumulation in Renal Impairment Models Compared to Lisinopril and Enalapril

In a comparative pharmacokinetic study in patients with chronic renal insufficiency (creatinine clearance ≤30 ml/min), the active metabolite fosinoprilat showed significantly less accumulation after 10 days of dosing compared to lisinopril and enalaprilat. The accumulation index for fosinoprilat was 1.21, whereas lisinopril's was 2.76, representing a 128% greater accumulation for lisinopril. Similarly, fosinoprilat's accumulation index was 1.41 compared to 1.96 for enalaprilat, a 39% greater accumulation for enalaprilat. This is attributed to fosinoprilat's dual hepatic and renal elimination pathways, which allow for compensatory hepatic clearance when renal function is diminished.

Evidence DimensionDrug Accumulation Index (AI) after 10 days in renal insufficiency
Target Compound DataFosinoprilat AI = 1.21
Comparator Or BaselineLisinopril AI = 2.76; Enalaprilat AI = 1.96
Quantified Difference128% lower accumulation than Lisinopril; 39% lower accumulation than Enalaprilat
ConditionsPatients with congestive heart failure and chronic renal insufficiency (creatinine clearance ≤30 ml min−1) after 10 days of repeated oral dosing.

For research in models of kidney disease, Fosinopril Sodium ensures more stable and predictable compound exposure, reducing the confounding variable of drug accumulation seen with renally-dependent ACE inhibitors.

High Lipophilicity Correlated with Enhanced Tissue Penetration and Hepatic Clearance

The active metabolite, fosinoprilat, is one of the most lipophilic ACE inhibitors, a property that directly correlates with its propensity for biliary excretion and dual elimination pathway. In a comparative study, fosinoprilat and zofenoprilat were the two most lipophilic compounds, and this characteristic showed a rank-order correlation with biliary excretion. Fosinopril is noted as having the greatest lipophilicity in its class, while lisinopril has the least. This high lipophilicity may also contribute to its observed delayed but long-lasting inhibitory action in brain tissue compared to less lipophilic agents like enalapril in rat models.

Evidence DimensionRelative Lipophilicity and Correlation with Biliary Excretion
Target Compound DataFosinoprilat is ranked among the two most lipophilic ACE inhibitors studied.
Comparator Or BaselineLisinopril is ranked as the least lipophilic.
Quantified DifferenceQualitatively ranked as most vs. least lipophilic, with a direct correlation observed between high lipophilicity and biliary excretion.
ConditionsComparison of octanol-water distribution coefficients (D) at physiological pH.

Researchers studying the effects of ACE inhibition in specific tissues (e.g., heart, brain) or those requiring a compound with significant non-renal clearance will find the high lipophilicity of fosinopril a key selection criterion.

Formulation Compatibility: High Aqueous Solubility and Stability Profile

Fosinopril Sodium is a white to off-white crystalline powder that is highly soluble in water (100 mg/mL), methanol, and ethanol. This high aqueous solubility facilitates the straightforward preparation of stock solutions for in-vitro assays and formulation development, a clear advantage over less soluble free-acid forms or other ACE inhibitors. However, its formulation requires careful excipient selection. Studies have shown that while stable with many common excipients, fosinopril sodium can exhibit incompatibilities with magnesium stearate, especially in the presence of moisture, leading to accelerated degradation. It also shows compatibility with diuretics like hydrochlorothiazide (HCTZ) with no significant pharmacokinetic interaction, preserving its dual elimination pathway.

Evidence DimensionAqueous Solubility
Target Compound Data100 mg/mL in water
Comparator Or BaselineGeneral free-acid forms of drugs, which are typically less water-soluble than their sodium salts.
Quantified DifferenceHigh quantitative solubility value provided.
ConditionsStandard laboratory conditions.

The high solubility of the sodium salt simplifies lab workflows and formulation, but awareness of its specific incompatibility with magnesium stearate is critical for avoiding stability issues and ensuring reproducible results in solid dosage form development.

Pharmacological Studies in Models of Renal Insufficiency

Due to its dual compensatory elimination and significantly lower accumulation compared to renally-cleared ACE inhibitors like lisinopril and enalapril, Fosinopril Sodium is the appropriate choice for studies in animal models with induced or genetic renal dysfunction. Its use minimizes the risk of unintended dose-stacking and toxicity, ensuring that observed effects are attributable to ACE inhibition rather than a pharmacokinetic artifact.

Investigations of Tissue-Specific ACE Inhibition

The high lipophilicity of fosinoprilat facilitates greater penetration into tissues compared to hydrophilic ACE inhibitors like lisinopril. This makes Fosinopril Sodium particularly suitable for ex-vivo and in-vivo studies aiming to understand the role of ACE in specific organs such as the heart or brain, where it has been shown to produce potent and long-lasting inhibition.

Development of Combination Formulations

Fosinopril Sodium's established pharmacokinetic compatibility with diuretics such as hydrochlorothiazide makes it a strong candidate for developing combination therapies. Its high aqueous solubility simplifies the initial stages of liquid and solid dosage form development, provided that incompatible excipients like magnesium stearate are avoided.

References

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Exact Mass

585.28313405 Da

Monoisotopic Mass

585.28313405 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NW2RTH6T2N

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (86.89%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Fosinopril sodium is an ester prodrug that is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase of serum potassium. (NCI05)

MeSH Pharmacological Classification

Antihypertensive Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Fosinopril sodium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Zhang DW, Zhang L, Liu JG, Wang CL, Shi DZ, Chen KJ. [Protective effect of
2: Jancić B, Medenica M, Ivanović D, Janković S, Malenović A. Monitoring of
3: Janci B, Medenica M, Ivanović D, Malenović A, Marković S. Microemulsion liquid
4: Mousa D, Rassoul Z, Popovich W, Hassan A, Margate V, Hawas F, Suleiman M, Al
5: Migdalis IN, Gerolimou B, Kozanidou G, Hatzigakis SM, Karmaniolas KD. Effect
6: Lewen N, Schenkenberger M, Larkin T, Conder S, Brittain HG. The determination
7: Wang Z, Morris KR, Chu B. Aggregation behavior of fosinopril sodium--a new
8: Lozano R, Warren FV Jr, Perlman S, Joseph JM. Quantitative analysis of
9: Friberg SE, Moaddel T, Morris KR, Abramowitz R, Amsberry KL. A lamellar liquid
10: Desmet W, Vrolix M, De Scheerder I, Van Lierde J, Willems JL, Piessens J.
11: Brittain HG, Morris KR, Bugay DE, Thakur AB, Serajuddin AT. Solid-state NMR
12: Thakur AB, Morris K, Grosso JA, Himes K, Thottathil JK, Jerzewski RL, Wadke
13: Duchin KL, Waclawski AP, Tu JI, Manning J, Frantz M, Willard DA.
14: Waldemar G, Ibsen H, Strandgaard S, Andersen AR, Rasmussen S, Paulson OB. The
15: Morrison RA, Singhvi SM, Peterson AE, Pocetti DA, Migdalof BH. Relative
16: Singhvi SM, Duchin KL, Morrison RA, Willard DA, Everett DW, Frantz M.

Explore Compound Types